molecular formula C19H23FN2O2 B2794424 2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol CAS No. 400075-60-7

2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol

Cat. No.: B2794424
CAS No.: 400075-60-7
M. Wt: 330.403
InChI Key: WAXFAAZJWFAEEV-UHFFFAOYSA-N
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Description

The compound “2-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The molecule also includes a fluorophenyl group and a methoxyphenyl group .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a Mannich reaction . Recent developments in the synthesis of piperazine derivatives include methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the conditions and reagents used. For instance, under basic conditions, the 4-position chlorine of a similar compound was selectively substituted with 3-amino-5-cyclopropylpyrazole to give a key intermediate .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of related piperazine derivatives involves optimized technological parameters, including raw material ratios and reaction conditions, to achieve high yields and confirm the structure of the compounds through various analytical methods (Wang Jin-peng, 2013).
  • Research on extended N-arylsulfonylindoles as 5-HT6 receptor antagonists has led to the identification of compounds with moderate to high binding affinities, highlighting the potential for developing new classes of receptor modulators (Gonzalo Vera et al., 2016).

Biological Activities and Potential Therapeutic Uses

  • Studies on Mannich bases with piperazines reveal their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects, suggesting potential for further evaluation as lead compounds for therapeutic applications (H. Gul et al., 2019).
  • The development of new carboxamide derivatives as potential PET dopamine D3 receptor radioligands emphasizes the ongoing research into diagnostic tools for neuropsychiatric disorders, showcasing the diverse applications of piperazine derivatives in both therapeutic and diagnostic settings (Mingzhang Gao et al., 2008).

Future Directions

The future directions for research on this compound could include further studies on its synthesis, structure-activity relationship, mechanism of action, and potential applications in various fields. For instance, similar compounds have shown promise as inhibitors of ENTs , suggesting potential applications in the treatment of diseases related to nucleotide synthesis and regulation of adenosine function.

Properties

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-methoxyphenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-24-18-8-2-15(3-9-18)19(23)14-21-10-12-22(13-11-21)17-6-4-16(20)5-7-17/h2-9,19,23H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXFAAZJWFAEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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